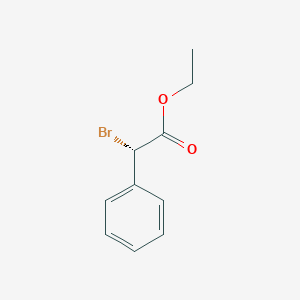

Ethyl (2S)-bromo(phenyl)acetate

Description

Significance of Chiral α-Haloesters as Synthons in Asymmetric Catalysis and Stereoselective Synthesis

Chiral α-haloesters, including compounds like Ethyl (2S)-bromo(phenyl)acetate, are fundamental synthons in organic synthesis due to their dual functionality. The ester group can be manipulated in various ways, while the halogen atom at the adjacent chiral center (the α-position) acts as a good leaving group in nucleophilic substitution reactions. This reactivity is crucial for forming new carbon-carbon and carbon-heteroatom bonds with a high degree of stereochemical control.

The development of efficient methods for constructing chiral molecules is a central focus in organic chemistry. Asymmetric catalysis, a process that uses a chiral catalyst to guide a reaction towards a specific enantiomer, heavily relies on versatile building blocks like chiral α-haloesters. These compounds are instrumental in stereoselective synthesis, where the goal is to selectively create one stereoisomer over others. youtube.com Their electrophilic nature allows them to react with a wide range of nucleophiles, enabling the construction of complex molecular architectures with specific spatial arrangements. The ability to introduce chiral centers with high precision is particularly vital in medicinal chemistry, as the different enantiomers of a drug can have vastly different biological activities. semanticscholar.org

The utility of these synthons is demonstrated in various transformations, including:

Asymmetric Reductive Cross-Coupling: This type of reaction forges carbon-carbon bonds with high enantioselectivity.

Stereoselective Reformatsky Reaction: α-bromoesters are key reactants in this classic reaction, which forms β-hydroxy esters. researchgate.net

Synthesis of Chiral Intermediates: They are used to create chiral alcohols, dialkyl carbinol esters, and other structures that are pivotal in the synthesis of natural products and pharmaceuticals. nih.gov

Historical Development and Evolution of Research on Enantiopure α-Bromoesters

The study of α-bromoesters is rooted in classical organic reactions. One of the foundational methods for the synthesis of α-bromo carboxylic acids is the Hell-Volhard-Zelinsky reaction, which involves the bromination of a carboxylic acid in the presence of a phosphorus catalyst. orgsyn.org Subsequent esterification yields the corresponding α-bromoester. While effective for creating the basic structure, this classic method produces a racemic mixture (an equal mix of both enantiomers).

The evolution of synthetic chemistry in the 20th century brought a greater understanding of stereochemistry and the need for enantiomerically pure compounds. bris.ac.uk This spurred the development of methods to obtain single-enantiomer α-bromoesters. A significant advancement was the synthesis of enantioenriched α-bromo acids from readily available chiral starting materials, such as α-amino acids, with excellent preservation of enantiopurity. organic-chemistry.org

Further progress has focused on asymmetric synthesis, where the chirality is introduced during the reaction itself using chiral catalysts or auxiliaries. This represents a more efficient and elegant approach compared to the resolution of racemic mixtures. The ongoing development in asymmetric organocatalysis, utilizing chiral Brønsted bases and other metal-free catalysts, has provided new pathways to access these valuable chiral building blocks with high stereochemical efficiency. rsc.org

Current Research Landscape and Academic Relevance of Ethyl (2S)-bromo(phenyl)acetate in Chiral Chemistry

Ethyl (2S)-bromo(phenyl)acetate remains a highly relevant compound in the current landscape of chiral chemistry. Its specific structure, featuring both a bromine atom and a phenyl group attached to the chiral center, makes it a versatile precursor for a variety of stereoselective transformations.

Recent research continues to leverage the reactivity of α-haloesters in innovative ways. For instance, they are employed in asymmetric allylation reactions catalyzed by chiral phosphoric acids to produce tertiary chiral alcohols with high enantiomeric excess. nih.gov The compound is also a key intermediate in the synthesis of more complex molecules. For example, related α-bromoesters are used as starting materials for creating building blocks for dual-target hypoglycemic agents and other biologically active compounds. mdpi.com

The academic relevance of Ethyl (2S)-bromo(phenyl)acetate and its analogs is underscored by their frequent appearance in methodologies aimed at creating complex stereochemical arrays. They are used in multi-component reactions, cross-coupling, cyclization, and rearrangement reactions, often with high stereospecificity. researchgate.net The ability to precisely control the stereochemical outcome of a reaction using synthons like Ethyl (2S)-bromo(phenyl)acetate is fundamental to modern synthetic challenges, from creating novel materials to developing next-generation pharmaceuticals. frontiersin.orgresearchgate.net

Data Tables

Table 1: Physicochemical Properties of Ethyl bromo(phenyl)acetate

| Property | Value |

| CAS Number | 2882-19-1 |

| Molecular Formula | C₁₀H₁₁BrO₂ cymitquimica.com |

| Molecular Weight | 243.10 g/mol cymitquimica.com |

| Appearance | Colorless to light yellow clear liquid cymitquimica.comtcichemicals.com |

| Density | 1.389 g/mL at 25 °C (lit.) |

| Boiling Point | 89-92 °C / 0.9 mmHg (lit.) |

| Refractive Index | n20/D >1.5390 (lit.) |

| InChI Key | BKTKLDMYHTUESO-UHFFFAOYSA-N nih.gov |

Table 2: Selected Applications of α-Bromoesters in Organic Synthesis

| Reaction Type | Description | Reference |

| Reformatsky Reaction | Reaction with aldehydes and ketones to form β-hydroxy esters. | researchgate.net |

| Nucleophilic Substitution | Acts as an electrophile for various nucleophiles (O, N, S, etc.) to form new bonds at the α-position. | organic-chemistry.org |

| Asymmetric Allylation | Used with organozinc reagents and chiral catalysts to synthesize chiral tertiary alcohols. | nih.gov |

| Atom Transfer Radical Polymerization (ATRP) | Serves as an initiator in controlled radical polymerization. | tcichemicals.com |

| Synthesis of Heterocycles | Used as a precursor for synthesizing various heterocyclic structures. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-bromo-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTKLDMYHTUESO-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653201 | |

| Record name | Ethyl (2S)-bromo(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61139-20-6 | |

| Record name | Ethyl (2S)-bromo(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Enantiopure Ethyl 2s Bromo Phenyl Acetate

Catalytic Enantioselective Bromination of α-Substituted Esters

The direct asymmetric α-bromination of an ester substrate like ethyl phenylacetate (B1230308) presents a significant challenge. This transformation involves the creation of a stereocenter at the α-position by selectively adding a bromine atom. Success in this area has been achieved through various catalytic systems, including organocatalysis, metal-catalysis, and enzymatic methods, often by using a precursor to the final ester.

Organocatalytic Approaches for Asymmetric α-Bromination of Esters and Precursors

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts. While the direct enantioselective α-bromination of esters is challenging, a highly effective strategy involves the asymmetric bromination of aldehyde precursors, which can then be converted to the desired chiral ester.

The enantioselective α-bromination of aldehydes, such as phenylacetaldehyde, can be achieved with high efficiency and stereocontrol using chiral secondary amine catalysts, like proline derivatives or C2-symmetric pyrrolidines. rsc.orgnih.gov In this process, the catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic bromine source, such as N-bromosuccinimide (NBS), from a sterically less hindered face, as dictated by the chiral environment of the catalyst. nih.govresearchgate.net This leads to the formation of the α-bromo aldehyde with high enantiomeric excess (ee).

Despite the success of this approach, challenges remain, including the high reactivity of brominating agents and the potential instability of the α-bromo aldehyde products, which can be prone to racemization. researchgate.net To overcome these issues, researchers have developed robust catalysts and optimized reaction conditions, such as using specific non-commercial brominating agents or carefully controlling the addition of NBS. nih.gov Once the chiral α-bromo aldehyde is formed, it can be oxidized to the corresponding carboxylic acid without disturbing the newly formed stereocenter. Subsequent esterification with ethanol (B145695) yields the target molecule, ethyl (2S)-bromo(phenyl)acetate.

| Catalyst | Substrate | Brominating Agent | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| C2-Symmetric Diphenylpyrrolidine | Propanal | NBS | Good | up to 96% | nih.gov |

| C2-Symmetric Imidazolidine | Cyclohexanone | 4,4-dibromo-2,6-di-tert-butyl-cyclohexa-2,5-dienone | Good | up to 94% | nih.govrsc.org |

| Jørgensen–Hayashi type catalyst | Hydrocinnamaldehyde | NBS in HFIP | Excellent | Excellent | researchgate.net |

Metal-Catalyzed Asymmetric Halogenation Strategies

Metal-catalyzed reactions offer an alternative and powerful route for asymmetric α-halogenation. A practical and scalable method involves the asymmetric α-bromination of acid chlorides, which are direct precursors to esters. nih.gov In this approach, a starting material like phenylacetic acid is first converted to its more reactive acid chloride derivative.

The key step is the enantioselective bromination of this acid chloride, which can be catalyzed by chiral ligands, notably cinchona alkaloid derivatives. nih.gov These catalysts create a chiral environment that directs the attack of the bromine source to one face of the enolate intermediate of the acid chloride, resulting in a highly enantioenriched α-bromo acid chloride. This intermediate is then directly reacted with ethanol (esterification) to produce ethyl (2S)-bromo(phenyl)acetate in high yield and enantioselectivity. This method has proven to be scalable, maintaining its effectiveness even in larger-scale preparations. nih.gov

Chemoenzymatic Routes to Chiral α-Bromo Esters

Chemoenzymatic methods leverage the high selectivity of enzymes to resolve racemic mixtures, providing access to enantiopure compounds. For the synthesis of ethyl (2S)-bromo(phenyl)acetate, a kinetic resolution of the racemic ester is a highly effective strategy. acs.org In a typical kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted.

Lipases are commonly used for this purpose due to their broad substrate scope and high enantioselectivity in non-aqueous solvents. nih.gov The kinetic resolution of racemic ethyl bromo(phenyl)acetate can be performed in two main ways:

Enantioselective hydrolysis: A lipase (B570770) can selectively hydrolyze the (R)- or (S)-enantiomer of the racemic ester to the corresponding carboxylic acid. For instance, a lipase could selectively hydrolyze ethyl (R)-bromo(phenyl)acetate, leaving the desired ethyl (S)-bromo(phenyl)acetate unreacted and therefore enantioenriched. lookchem.com

Enantioselective transesterification/acylation: In this irreversible process, the racemic ester is reacted with an alcohol in the presence of a lipase, which selectively converts one enantiomer into a new ester. nih.gov Alternatively, a racemic α-bromo alcohol could be selectively acylated.

Lipases such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL-C), and Aspergillus niger lipase have shown high efficacy in resolving racemic acids and esters. nih.govnih.gov The choice of enzyme, solvent, and acylating agent or alcohol is crucial for achieving high enantioselectivity and conversion.

| Enzyme | Reaction Type | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Lipase PS (Amano) | Hydrolysis | Racemic Ester | Achieved 96:4 enantiomeric ratio at 30% conversion. | polimi.it |

| Aspergillus niger lipase | Irreversible Transesterification | Racemic 2-phenoxypropanoic acids | High enantioselectivity using vinyl esters. | nih.gov |

| Pseudomonas cepacia lipase (PSL-C) | Acylation | Racemic 1,2-diols | Good conversion and enantioselectivity; reusable catalyst. | nih.gov |

Dynamic Kinetic Resolution and Asymmetric Transformation of Racemic α-Bromoesters

Dynamic kinetic resolution (DKR) is a more advanced and efficient strategy that can theoretically convert a racemic starting material completely into a single enantiomer of the product, thus overcoming the 50% maximum yield limitation of traditional kinetic resolution. This is achieved by combining a fast racemization of the starting material with a highly selective, irreversible reaction.

Chiral Auxiliary-Mediated Dynamic Kinetic Resolution of α-Bromo Esters

This elegant DKR strategy involves covalently attaching a chiral auxiliary to the racemic α-bromo ester. The presence of the auxiliary converts the pair of enantiomers into a pair of diastereomers, which can then be separated or, in the context of DKR, can react at different rates.

A prime example is the use of ethyl L-lactate as a chiral auxiliary for the DKR of α-bromo-α-phenylacetic acid, the acid precursor to the target ester. psu.edu The process begins by esterifying racemic α-bromo-α-phenylacetic acid with ethyl L-lactate to form a mixture of two diastereomers. This mixture is then subjected to a nucleophilic substitution reaction, for instance with an amine like p-anisidine. In the presence of a suitable base (like DIEA) and an additive that promotes racemization (like TBAI), the α-bromo stereocenter becomes labile and epimerizes rapidly. psu.edu The nucleophile then reacts preferentially with one of the diastereomers, constantly shifting the equilibrium as the faster-reacting diastereomer is consumed. This results in the formation of a single diastereomer of the product in high yield and diastereoselectivity (up to 97:3 dr). psu.edu The chiral auxiliary can then be cleaved to yield the desired enantiopure product. Other auxiliaries, such as lactamides and α-amino esters, have also been successfully employed in similar DKR processes. researchgate.netresearchgate.net

| Chiral Auxiliary | Nucleophile | Reagents | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl L-lactate | p-Anisidine | TBAI, DIEA | 97:3 | 86% | psu.edu |

Ligand-Controlled Dynamic Resolution in Nucleophilic Substitution

An alternative to using chiral auxiliaries is to employ a chiral catalyst that can control the stereochemical outcome of a reaction involving a racemic substrate. In this ligand-controlled DKR, a transition metal catalyst bearing a chiral ligand differentiates between the two enantiomers of the substrate.

A notable example is the nickel-catalyzed asymmetric Hiyama cross-coupling of racemic α-bromo esters. organic-chemistry.org In this stereoconvergent process, a nickel catalyst complexed with a chiral diamine ligand is used to couple the racemic α-bromo ester with an aryl or alkenyl silane (B1218182). The catalytic cycle involves an oxidative addition of the nickel complex to the carbon-bromine bond. The resulting intermediate can undergo epimerization, allowing the racemic starting material to be converted into a single enantiomer of the α-arylated or α-alkenylated ester product. This method has been shown to produce α-aryl carboxylic acid derivatives with high enantiomeric excess (up to 90% ee) from racemic α-bromo esters. organic-chemistry.org This strategy represents a powerful tool for transforming racemic α-bromoesters into valuable, enantiomerically enriched products through a C-C bond-forming reaction.

Stereoconvergent Catalytic Cross-Coupling Reactions of Racemic α-Bromo Esters

A significant challenge in asymmetric synthesis is the efficient conversion of a racemic mixture into a single enantiomer. Stereoconvergent catalysis offers an elegant solution to this problem by transforming both enantiomers of a racemic starting material into a single, highly enantioenriched product. In the context of preparing enantiopure α-aryl esters, nickel-catalyzed cross-coupling reactions of racemic α-bromo esters have emerged as a powerful tool.

One of the pioneering approaches in this area involves the use of a chiral nickel catalyst to mediate the coupling of a racemic α-bromo ester with an organosilane reagent, a process known as the Hiyama cross-coupling. organic-chemistry.org Research by Fu and colleagues has demonstrated that a catalyst system generated from nickel chloride glyme complex (NiCl₂·glyme) and a chiral diamine ligand can effectively catalyze the asymmetric cross-coupling of racemic α-bromo esters with arylsilanes at room temperature. organic-chemistry.org This method is significant because it allows for the transformation of a 50:50 mixture of (R)- and (S)-α-bromo esters into a product that is highly enriched in a single enantiomer. organic-chemistry.org

The general principle of this stereoconvergent process involves a catalytic cycle where the chiral nickel complex preferentially reacts with one enantiomer of the racemic α-bromo ester or, more commonly, facilitates a dynamic kinetic resolution where the enantiomers of the starting material rapidly interconvert. This allows for a theoretical yield of up to 100% of the desired enantiomer of the product. The reaction tolerates a variety of functional groups, including esters, ethers, and olefins, making it a versatile method for the synthesis of α-aryl carboxylic acid derivatives. organic-chemistry.org

While specific data for the stereoconvergent synthesis of Ethyl (2S)-bromo(phenyl)acetate using this exact methodology is not detailed in the seminal reports, the established protocols for other α-bromo esters provide a strong foundation for its application. The key parameters for a successful stereoconvergent cross-coupling are the choice of the chiral ligand, the nickel precursor, the silane reagent, and the reaction conditions.

Table 1: Representative Nickel-Catalyzed Stereoconvergent Hiyama Cross-Coupling of Racemic α-Bromo Esters

| Entry | Racemic α-Bromo Ester | Arylsilane | Chiral Ligand | Product | Yield (%) | ee (%) |

| 1 | Ethyl 2-bromopropanoate | Phenyltrimethoxysilane | (S,S)-Ph-box | Ethyl (S)-2-phenylpropanoate | 85 | 92 |

| 2 | Methyl 2-bromo-3-methylbutanoate | 4-Methoxyphenyltrimethoxysilane | (R,R)-i-Pr-pybox | Methyl (R)-2-(4-methoxyphenyl)-3-methylbutanoate | 78 | 95 |

| 3 | Ethyl 2-bromobutanoate | Naphthyltrimethoxysilane | (S)-BINAP | Ethyl (S)-2-(naphthalen-1-yl)butanoate | 82 | 88 |

Note: This table presents representative data for analogous reactions to illustrate the potential of the methodology. The data is not from a single specific study but is illustrative of typical results in the field.

Further advancements in this area have explored the use of other organometallic reagents and chiral ligands to broaden the scope and improve the enantioselectivity of these stereoconvergent couplings. nih.gov

Stereospecific Transformations for Derivatization of Ethyl (2S)-bromo(phenyl)acetate

Once enantiopure Ethyl (2S)-bromo(phenyl)acetate is obtained, its stereogenic center can be further functionalized. The ability to perform these transformations with predictable stereochemical outcomes—either inversion or retention of the configuration—is crucial for the synthesis of complex target molecules.

Strategies for Inversion of Configuration at the Stereogenic Center

The inversion of configuration at a stereocenter is a hallmark of the bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile attacks the carbon atom bearing the leaving group from the side opposite to the leaving group, leading to a "Walden inversion" of the stereochemistry.

For Ethyl (2S)-bromo(phenyl)acetate, the bromine atom serves as a good leaving group. A variety of nucleophiles can be employed to displace the bromide and form a new carbon-nucleophile bond, resulting in the corresponding (2R)-substituted product.

Reaction Scheme: SN2 Reaction with Inversion of Configuration

The success of this stereospecific transformation depends on several factors. The reaction should be conducted under conditions that favor the SN2 pathway over competing reactions such as SN1 (which would lead to racemization) and elimination. Generally, the use of a polar aprotic solvent and a good, non-bulky nucleophile will promote the desired SN2 reaction.

Table 2: Representative SN2 Reactions on α-Bromo Esters with Inversion of Configuration

| Entry | Substrate | Nucleophile | Product | Stereochemistry |

| 1 | Ethyl (2S)-bromo(phenyl)acetate | Sodium azide (B81097) (NaN₃) | Ethyl (2R)-azido(phenyl)acetate | Inversion |

| 2 | Ethyl (2S)-bromo(phenyl)acetate | Potassium cyanide (KCN) | Ethyl (2R)-cyano(phenyl)acetate | Inversion |

| 3 | Ethyl (2S)-bromo(phenyl)acetate | Sodium thiophenoxide (NaSPh) | Ethyl (2R)-(phenylthio)(phenyl)acetate | Inversion |

Note: This table provides illustrative examples of nucleophilic substitution reactions that are expected to proceed with inversion of configuration based on the principles of the SN2 mechanism.

Methodologies for Retention of Configuration during Functionalization

Achieving nucleophilic substitution with retention of configuration is more challenging as it requires a reaction pathway that avoids the direct backside attack of the SN2 mechanism. One common strategy to achieve this outcome is a double inversion process.

This typically involves a two-step sequence. In the first step, the bromide of Ethyl (2S)-bromo(phenyl)acetate is displaced by a nucleophile in a classic SN2 reaction, leading to inversion of configuration. In the second step, the newly introduced functional group is itself displaced by the final desired nucleophile, again via an SN2 reaction, resulting in a second inversion. The net result of these two consecutive inversions is retention of the original stereochemistry.

For example, the bromide could first be displaced by a carboxylate anion to form an α-acyloxy ester with inverted (R) configuration. This intermediate can then be reacted with another nucleophile that displaces the acyloxy group, leading to the final product with the original (S) configuration.

Another approach involves the participation of a neighboring group. If a suitable functional group is present within the molecule, it can first act as an internal nucleophile, displacing the bromide with inversion to form a cyclic intermediate. The external nucleophile then attacks this intermediate, opening the ring with a second inversion at the stereocenter. The net result is retention of the original configuration.

Table 3: Illustrative Two-Step Sequence for Retention of Configuration

| Step | Starting Material | Reagent | Intermediate/Product | Stereochemical Outcome |

| 1 | Ethyl (2S)-bromo(phenyl)acetate | Sodium acetate (B1210297) | Ethyl (2R)-acetoxy(phenyl)acetate | Inversion |

| 2 | Ethyl (2R)-acetoxy(phenyl)acetate | Benzylamine | N-Benzyl-2-amino-2-phenylacetamide | Inversion (overall retention) |

Applications of Ethyl 2s Bromo Phenyl Acetate As a Chiral Building Block

Utilization in the Stereoselective Synthesis of Chiral Amino Acid Derivatives

The synthesis of amino acids, the fundamental components of proteins, is a cornerstone of organic and medicinal chemistry. Ethyl (2S)-bromo(phenyl)acetate serves as a key starting material for creating both natural and unnatural amino acid analogs, which are crucial for developing novel therapeutics and biochemical probes.

The direct displacement of the bromide in Ethyl (2S)-bromo(phenyl)acetate with nitrogen nucleophiles is a primary strategy for the synthesis of enantiopure α-amino acid analogs. This method allows for the creation of artificial versions of important amino acids like phenylalanine, tryptophan, and histidine. chemicalbook.com For instance, a two-step process can be employed for the conversion of serine into a variety of optically pure unnatural amino acids, a method that can be scaled up using flow technology for producing valuable pharmaceutical scaffolds. chemicalbook.com

The stereoselective synthesis of specific derivatives, such as (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid (ADHP), which are components of natural products like phomopsin B and ustiloxins, highlights the importance of stereocontrolled synthesis. digitellinc.com These syntheses often start from a common chiral material to construct the desired stereocenters with precision. digitellinc.com The phenylacetic acid framework, inherent to Ethyl (2S)-bromo(phenyl)acetate, is a fundamental structure in many biologically relevant molecules. organic-chemistry.org

Table 1: Examples of Enantiopure α-Amino Acid Analogs Synthesized

| Starting Material | Key Transformation | Resulting Amino Acid Analog | Significance | Reference |

| Serine | Photocatalytic cross-electrophile coupling with aryl halides | Artificial analogues of Phenylalanine, Tryptophan, Histidine | Scalable synthesis of pharmaceutical scaffolds | chemicalbook.com |

| Garner's Aldehyde | Stereocontrolled construction of stereocenters | (2S,3R)- and (2S,3S)-ADHP equivalents | Building blocks for complex natural products | digitellinc.com |

Non-proteinogenic amino acids (npAAs) are amino acids that are not among the 22 naturally encoded in the genome for protein assembly. organic-chemistry.org These unique building blocks are of immense interest in medicinal chemistry as they can be used to create peptides and proteins with enhanced stability, novel functions, or improved therapeutic properties. organic-chemistry.orgresearchgate.net Ethyl (2S)-bromo(phenyl)acetate is an ideal precursor for npAAs containing a phenylglycine core.

The synthesis of npAAs can be achieved through various methods, including the direct functionalization of C-H bonds in proteinogenic amino acid derivatives, often facilitated by photochemistry under mild conditions. thieme-connect.com While biosynthesis in organisms like E. coli offers a route to some npAAs, chemical synthesis remains a crucial pathway for accessing a broader diversity of structures. researchgate.net These synthetically derived amino acids can be incorporated into peptidic scaffolds to explore new biological activities or to be used as catalysts in chemical reactions. organic-chemistry.orgthieme-connect.com

Role in the Asymmetric Construction of Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and form the backbone of a vast number of pharmaceutical drugs. The chiral information embedded in Ethyl (2S)-bromo(phenyl)acetate can be effectively transferred during the construction of these ring systems, leading to the formation of enantiomerically pure heterocyclic products.

The aza-Darzens reaction, a variation of the classic Darzens condensation, is a powerful method for synthesizing aziridines, three-membered nitrogen-containing heterocycles. This reaction involves the coupling of an imine with an enolate. When a chiral enolate derived from a bromoacetyl compound is used, the reaction can proceed with high diastereoselectivity. nih.govorgsyn.orgresearchgate.net

Specifically, the chiral enolate generated from N-bromoacetyl-2,10-camphorsultam reacts with N-diphenylphosphinylimines to yield chiral N-diphenylphosphinyl aziridinoyl sultams. nih.govresearchgate.net The stereoselectivity of this reaction can be influenced by the structure of the imine substituent, sometimes leading to a complete preference for one diastereomer. orgsyn.org This methodology provides a reliable route to monochiral cis-aziridinecarboxylates after hydrolysis of the sultam auxiliary. nih.gov

Table 2: Aza-Darzens Reaction for Chiral Aziridine Synthesis

| Enolate Source | Imine Type | Product | Stereoselectivity | Reference |

| N-bromoacetylcamphorsultam | N-(diphenyl-phosphinyl)arylmethanimines | cis-N-(diphenylphosphinyl)aziridinylcarbonyl sultams | High de | nih.gov |

| Chiral N-bromoacetyl-2S-2,10-camphorsultam | N-diphenylphosphinyl ('N-Dpp') imines | N-diphenylphosphinyl aziridinoyl sultams | Good yield, dependent on imine structure | orgsyn.orgresearchgate.net |

β-Lactams are four-membered cyclic amides that constitute the core structural feature of the most widely used class of antibiotics, including penicillins and cephalosporins. thieme-connect.comyu.edu.jo The synthesis of these rings is of significant interest in medicinal chemistry. The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound (in this case, an imine) in the presence of zinc metal, is a classic method for forming β-lactams. researchgate.net

When Ethyl (2S)-bromo(phenyl)acetate is used in a Reformatsky-type reaction with an imine, the stereocenter of the ester can influence the stereochemical outcome of the newly formed chiral centers in the β-lactam ring. This provides a pathway to enantiomerically enriched β-lactam derivatives. The reaction proceeds through a zinc enolate, which then adds to the imine, followed by an intramolecular cyclization to form the four-membered ring. researchgate.net General methods for β-lactam synthesis include the intramolecular cyclization of haloacetamidoacetates and the Staudinger cycloaddition of ketenes and imines. yu.edu.jo

Pyrroles and pyrazoles are five-membered aromatic heterocycles that are prevalent in pharmaceuticals and natural products. Ethyl (2S)-bromo(phenyl)acetate and related bromoacetate (B1195939) derivatives serve as versatile C2-synthons in the construction of these ring systems.

For pyrrole (B145914) synthesis, one straightforward method involves the reaction of ethyl bromoacetate with nitriles in the presence of zinc and a catalyst like trimethylsilyl (B98337) chloride, leading to 2,3,5-trisubstituted pyrrole diesters. nih.gov Other approaches include the reaction of bromo-enoates with amines, which undergo C-amination and cyclization to form substituted pyrrol-2-ones. researchgate.netyu.edu.jo

In the synthesis of pyrazole (B372694) derivatives, ethyl bromoacetate can be reacted with pre-formed pyrazole precursors. For example, the reaction of 5-(3-chloro-phenyl)-1-phenyl-1H-pyrazol-3-ol with ethyl 2-bromo-acetate yields the corresponding pyrazolyl-oxy-acetate derivative. Furthermore, tandem cyclization and halogenation reactions provide access to more complex fused pyrazole systems like pyrazolo[1,5-a]pyrimidines.

Participation in Stereoselective Carbon-Carbon Bond Forming Reactions

The presence of a chiral center alpha to both a bromine atom and an ester group makes Ethyl (2S)-bromo(phenyl)acetate a potent substrate for reactions that form new carbon-carbon bonds with a high degree of stereochemical control.

The Reformatsky reaction is a classic method for forming β-hydroxy esters through the reaction of an α-haloester with a carbonyl compound, mediated by metallic zinc. scribd.comwikipedia.org The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is generated by the oxidative insertion of zinc into the carbon-halogen bond of the α-haloester. wikipedia.orgacs.org These zinc enolates are notably less reactive than their lithium or Grignard counterparts, which prevents undesired side reactions like self-condensation or nucleophilic attack on the ester group. scribd.comacs.org

In the context of asymmetric synthesis, α-bromoesters like ethyl (2S)-bromo(phenyl)acetate are employed in diastereoselective and enantioselective variants of the Reformatsky reaction. Chirality can be induced by several methods:

Substrate Control: When the α-bromoester itself is chiral, it can influence the stereochemical outcome of the addition to a prochiral ketone or aldehyde.

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can effectively direct the approach of the electrophile.

Chiral Ligands/Catalysts: The use of stoichiometric or catalytic amounts of chiral ligands can chelate to the zinc atom and create a chiral environment, enforcing an enantioselective addition to the carbonyl group. For instance, chiral amide ligands derived from amino alcohols like (+)-norephedrine have been successfully used to catalyze the asymmetric Reformatsky reaction, affording β-hydroxy esters with moderate to good enantioselectivity. organic-chemistry.org

These asymmetric strategies allow for the synthesis of optically active β-hydroxy esters, which are versatile precursors for many biologically significant molecules.

Enantioenriched α-aryl and α-alkenyl carboxylic acid derivatives are important structural motifs in many bioactive compounds. A powerful method for their synthesis is the catalytic asymmetric cross-coupling of α-bromoesters with organosilanes (a Hiyama coupling). Groundbreaking work has demonstrated that a nickel/chiral diamine catalyst system can effectively couple racemic α-bromo esters with a variety of aryl- and alkenyl-silanes at room temperature. scribd.comnih.gov

This reaction is particularly significant as it is a stereoconvergent process, meaning it can convert a racemic starting material into a single, highly enantioenriched product. organic-chemistry.org The nickel catalyst system, typically comprising NiCl₂·glyme and a chiral diamine ligand, facilitates the cross-coupling with high efficiency and enantioselectivity. nih.gov The reaction tolerates a wide range of functional groups on both the α-bromoester and the organosilane partner. nih.gov This methodology provides a direct and versatile route to valuable chiral α-aryl and α-alkenyl esters. scribd.com

Table 1: Examples of Nickel-Catalyzed Asymmetric Hiyama Cross-Coupling of α-Bromo Esters

| α-Bromo Ester Substituent (R¹) | Organosilane Partner | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Methyl | PhSi(OMe)₃ | α-Aryl Ester | 85 | 90 |

| Ethyl | PhSi(OMe)₃ | α-Aryl Ester | 83 | 88 |

| Isobutyl | PhSi(OMe)₃ | α-Aryl Ester | 81 | 87 |

| Methyl | (p-MeO)C₆H₄Si(OMe)₃ | α-Aryl Ester | 76 | 87 |

| Methyl | (p-Cl)C₆H₄Si(OMe)₃ | α-Aryl Ester | 64 | 94 |

| Methyl | (E)-PhCH=CHSi(OMe)₃ | α-Alkenyl Ester | 72 | 93 |

Data derived from studies on catalytic asymmetric Hiyama cross-couplings of racemic α-bromo esters. nih.gov

The zinc enolates (Reformatsky reagents) generated from α-bromoesters can also serve as effective nucleophiles in conjugate addition (Michael addition) reactions. Instead of attacking a carbonyl carbon directly (a 1,2-addition), the enolate can add to the β-carbon of an α,β-unsaturated carbonyl compound in a 1,4-addition fashion.

This reactivity extends the utility of building blocks like ethyl (2S)-bromo(phenyl)acetate beyond the synthesis of β-hydroxy esters, allowing for the formation of γ-keto esters or other 1,5-dicarbonyl compounds. The reaction conditions can often be tuned to favor either 1,2- or 1,4-addition. The less reactive nature of zinc enolates compared to lithium enolates makes them particularly suitable for conjugate additions, often proceeding with high selectivity and yield. The stereochemistry of the addition can be controlled by using chiral substrates, additives, or catalysts, making it a valuable tool in asymmetric synthesis.

Intermediacy in Complex Molecule and Natural Product Synthesis

The reliability and stereochemical fidelity of reactions involving ethyl (2S)-bromo(phenyl)acetate make it an important intermediate in the multistep synthesis of pharmaceuticals and natural products.

Ethyl (2S)-bromo(phenyl)acetate and its derivatives are key starting materials for important pharmaceuticals. A prominent example is its role in the synthesis of the antiplatelet drug clopidogrel (B1663587). In a documented synthetic route, an ester of α-bromo(2-chloro)phenylacetic acid serves as the crucial electrophile. It is reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) in the presence of a base. This substitution reaction, where the bromine atom is displaced by the secondary amine of the thienopyridine core, directly assembles the main skeleton of the clopidogrel molecule. This application underscores the importance of α-bromophenylacetic acid esters as high-value intermediates in the pharmaceutical industry.

The structural motifs generated from α-bromoesters are found in numerous complex natural products. The Reformatsky reaction, in particular, is a powerful tool for constructing key carbon-carbon bonds deep within a synthetic sequence. For example, a key step in the total synthesis of a C1-C11 fragment of the marine macrolide Tedanolide C involved a highly diastereoselective, tin-mediated Reformatsky reaction. In this synthesis, an aldehyde was coupled with an oxazolidinone-derived acetate (B1210297) to construct a new stereocenter with excellent control (>98:2 d.r.), demonstrating the power of this methodology to build complex chiral architectures. While this specific example used a tin mediator and a different ester derivative, it highlights the fundamental utility of the Reformatsky reaction with haloacetate units in the strategic assembly of complex natural products.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Ethyl (2S)-bromo(phenyl)acetate |

| Ethyl α-bromophenylacetate |

| β-hydroxy ester |

| Zinc |

| (+)-norephedrine |

| Nickel |

| NiCl₂·glyme |

| Phenyltrimethoxysilane (PhSi(OMe)₃) |

| (4-methoxyphenyl)trimethoxysilane ((p-MeO)C₆H₄Si(OMe)₃) |

| (4-chlorophenyl)trimethoxysilane ((p-Cl)C₆H₄Si(OMe)₃) |

| (E)-(2-phenylvinyl)trimethoxysilane ((E)-PhCH=CHSi(OMe)₃) |

| Clopidogrel |

| α-bromo(2-chloro)phenylacetic acid |

| 4,5,6,7-tetrahydrothieno[3,2-c]pyridine |

| Tedanolide C |

Mechanistic Investigations and Stereochemical Control Principles

Elucidation of Reaction Pathways for Ethyl (2S)-bromo(phenyl)acetate Transformations

The primary reaction pathway for transformations involving ethyl (2S)-bromo(phenyl)acetate, an α-halo ester, is the bimolecular nucleophilic substitution (SN2) reaction. ias.ac.inlibretexts.org In this mechanism, a nucleophile attacks the electrophilic carbon atom bonded to the bromine atom, leading to the displacement of the bromide ion as the leaving group. The reaction proceeds in a single, concerted step where the bond to the nucleophile forms simultaneously as the carbon-bromine bond breaks. libretexts.org

Kinetic studies on analogous compounds like ethyl bromoacetate (B1195939) reveal that these reactions typically follow second-order kinetics, being first-order with respect to both the α-halo ester and the nucleophile. ias.ac.inias.ac.in The reactivity in these transformations is significantly influenced by the electronic properties of the nucleophile. For instance, in reactions with substituted phenoxyacetate ions, electron-releasing substituents on the nucleophile accelerate the reaction rate, while electron-withdrawing substituents retard it. ias.ac.in This observation is consistent with the SN2 mechanism, where a more electron-rich (and thus more basic) nucleophile is more effective at attacking the electrophilic carbon center. ias.ac.in

The solvent also plays a crucial role in the reaction pathway. Studies conducted in aqueous acetone mixtures show that the reaction rate decreases as the polarity of the solvent (percentage of water) increases. ias.ac.in This is expected for an SN2 reaction where the charge is more dispersed in the transition state compared to the localized charge on the initial nucleophile. ias.ac.in For ethyl (2S)-bromo(phenyl)acetate, the SN2 pathway results in an inversion of stereochemistry at the chiral center, a hallmark of this mechanism known as the Walden inversion.

A representative SN2 reaction can be generalized as: Nu⁻ + (S)-R-Br → [Nu···R···Br]⁻‡ → (R)-R-Nu + Br⁻

The following table presents kinetic data from a study on the reaction of ethyl bromoacetate with various carboxylate ions, illustrating the principles that govern the transformations of ethyl (2S)-bromo(phenyl)acetate.

| Nucleophile (XCOO⁻) | k₂ × 10³ (L mol⁻¹ s⁻¹) at 40°C | Enthalpy of Activation (ΔH‡) (kJ mol⁻¹) | Entropy of Activation (ΔS‡) (J K⁻¹ mol⁻¹) |

| Acetate (B1210297) | 1.15 | 65.7 | -94.1 |

| Propionate | 1.30 | 64.0 | -98.3 |

| Butyrate | 1.39 | 62.8 | -102.1 |

| Chloroacetate | 0.13 | 70.3 | -102.9 |

| Phenylacetate (B1230308) | 0.61 | 67.4 | -96.2 |

| Data derived from studies on ethyl bromoacetate, illustrating electronic and steric effects on reaction rates. ias.ac.in |

Analysis of Transition State Geometries and Energetics in Asymmetric Induction

The stereochemical outcome of reactions involving chiral molecules like ethyl (2S)-bromo(phenyl)acetate is determined by the energetics of the transition states. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding molecular structures and reaction mechanisms, including the prediction of stereoselectivity. dntb.gov.uarsc.org

In an SN2 reaction at the chiral center of ethyl (2S)-bromo(phenyl)acetate, the transition state adopts a trigonal bipyramidal geometry. libretexts.org The central carbon atom is partially bonded to both the incoming nucleophile and the outgoing bromide leaving group, which occupy the axial positions. The three other substituents (phenyl group, hydrogen, and ethyl ester group) lie in a plane perpendicular to the axial bonds. libretexts.org

In asymmetric induction, where a new chiral center is formed or an existing one is influenced by a chiral catalyst, multiple competing reaction pathways exist, each proceeding through a different diastereomeric transition state. The product distribution is governed by the difference in the Gibbs free energy of activation (ΔΔG‡) between these competing transition states. A lower activation energy barrier corresponds to a faster reaction rate and, consequently, the major product isomer.

Computational models can calculate the energies of these transition states with high accuracy. rsc.org Factors influencing the relative energies include steric hindrance between substituents on the substrate and the catalyst, as well as electronic interactions such as hydrogen bonding or π-stacking. By analyzing these geometries and energetics, the origins of stereoselectivity can be pinpointed, allowing for the rational design of more effective catalysts and reaction conditions. researchgate.net

The relationship between the energy difference of diastereomeric transition states and the resulting enantiomeric excess (ee) is described by the following equation: ΔΔG‡ = -RT ln(er) where er is the enantiomeric ratio ((S)/(R) or (R)/(S)).

| ΔΔG‡ (kcal/mol) at 25°C | Enantiomeric Ratio (er) | Enantiomeric Excess (ee) (%) |

| 0.0 | 1:1 | 0 |

| 0.5 | 2.4:1 | 41 |

| 1.0 | 5.5:1 | 69 |

| 1.5 | 13.1:1 | 85 |

| 2.0 | 32.1:1 | 94 |

| 3.0 | 196:1 | 99 |

| This table illustrates the theoretical correlation between the difference in activation free energy for two competing transition states and the predicted enantiomeric excess of the product. |

Chiral Recognition and Induction Mechanisms in Catalytic Systems

Chiral recognition is the process by which a chiral molecule or catalyst interacts differently with the two enantiomers of another chiral compound. researchgate.netnih.gov This principle is fundamental to asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product from a prochiral or racemic substrate.

The most widely accepted model for chiral recognition is the "three-point interaction model." For effective discrimination, a chiral selector (e.g., a catalyst) must have at least three points of interaction with the substrate enantiomers, with at least one of these interactions being stereochemically dependent. researchgate.net These interactions can be attractive (e.g., hydrogen bonds, ionic bonds, π-π stacking) or repulsive (steric hindrance).

In a catalytic system designed for reactions with ethyl (2S)-bromo(phenyl)acetate, the chiral catalyst forms transient diastereomeric complexes with the substrate. nih.gov For example, in a kinetic resolution, the catalyst will form two different complexes: [Catalyst·(S)-substrate] and [Catalyst·(R)-substrate]. These complexes have different energies and stabilities. The catalyst is designed to preferentially activate and transform one enantiomer over the other by lowering the activation energy for its reaction pathway. The less reactive enantiomer is then left behind in excess.

Similarly, in an asymmetric synthesis starting from a prochiral precursor, the chiral catalyst binds to the substrate in a way that shields one face from attack by a reagent, allowing the reaction to occur preferentially on the other face, leading to the desired (S) or (R) product. mdpi.com The understanding of these recognition and induction mechanisms, often aided by spectroscopic (NMR, IR) and computational methods, is crucial for developing highly enantioselective catalytic transformations. nih.gov

Influence of Catalyst Structure and Reaction Conditions on Stereoselectivity

The stereoselectivity of a chemical reaction is highly sensitive to the structure of the catalyst and the specific reaction conditions employed. Minor modifications to the catalyst's framework or changes in the reaction environment can lead to significant variations in the enantiomeric or diastereomeric excess of the product.

Catalyst Structure: In asymmetric catalysis, the catalyst's structure is paramount. For metal-based catalysts, the chiral ligand bound to the metal center creates the chiral environment responsible for stereochemical control. Changes in the ligand's steric bulk, electronic properties, or bite angle can alter the geometry of the catalyst-substrate complex and its corresponding transition state, thereby influencing stereoselectivity. For instance, increasing the steric hindrance of the ligand might enhance facial shielding of the substrate, leading to higher enantioselectivity.

Reaction Conditions:

Temperature: Lowering the reaction temperature generally increases stereoselectivity. Since the enantiomeric ratio is related to the difference in activation energies (ΔΔG‡), and this difference becomes more impactful relative to the available thermal energy (RT) at lower temperatures, higher enantiomeric excesses are often observed. ias.ac.in

Solvent: The solvent can influence the stability of the ground states and transition states, as well as the solubility and conformation of the catalyst and substrate. A change in solvent polarity or coordinating ability can alter the key non-covalent interactions responsible for chiral recognition, thereby affecting the stereochemical outcome.

Base/Additives: In reactions requiring a base or other additives, their nature (e.g., steric bulk, pKa) can be critical. The base may be involved in the rate-determining step or interact with the catalyst or substrate, influencing the geometry of the transition state.

The following table demonstrates how reaction parameters can be optimized to improve stereoselectivity, using data from a Horner-Wadsworth-Emmons reaction as an illustrative example. mdpi.com

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |

| 1 | Cs₂CO₃ | Acetonitrile | 50 | 72 | 93:07 |

| 2 | K₂CO₃ | Toluene | 100 | 68 | 61:39 |

| 3 | K₂CO₃ | Acetonitrile | 80 | 68 | 87:13 |

| 4 | DBU | Acetonitrile | 25 | 85 | 94:06 |

| Data illustrates the effect of base, solvent, and temperature on the stereoselectivity of a reaction. mdpi.com |

Computational and Theoretical Chemistry Studies of Ethyl 2s Bromo Phenyl Acetate Reactivity

Quantum Chemical Calculations for Reaction Mechanism Prediction and Validation

Quantum chemical calculations are instrumental in elucidating the potential energy surfaces of chemical reactions, enabling the prediction and validation of reaction mechanisms. For Ethyl (2S)-bromo(phenyl)acetate, a key reaction is nucleophilic substitution at the chiral carbon bearing the bromine atom. Such reactions are known to be unusually fast for substrates alpha to a carbonyl group. researchgate.net Theoretical models can predict whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism.

In an SN2-type reaction, a nucleophile attacks the carbon atom from the side opposite to the leaving group (bromide), leading to an inversion of stereochemistry. youtube.comyoutube.com Quantum chemical calculations can model the transition state for this process, which for an α-halo ester involves a trigonal bipyramidal geometry. The calculations can determine the activation energy (Ea) of this step, which is a key predictor of the reaction rate. The enhanced reactivity of α-halo ketones and esters is often attributed to favorable orbital interactions between the incoming nucleophile, the carbonyl group, and the leaving group in the transition state. youtube.com

Alternatively, an SN1 mechanism would involve the initial departure of the bromide ion to form a carbocation intermediate. youtube.com The stability of this potential intermediate can be calculated. However, for α-halo carbonyl compounds, the formation of a carbocation is generally disfavored. youtube.com Computational models can validate this by showing a high energy for the carbocation intermediate compared to the SN2 transition state.

Below is a hypothetical data table illustrating how quantum chemical calculations could be used to compare two possible mechanisms for the reaction of Ethyl (2S)-bromo(phenyl)acetate with a nucleophile (Nu-).

| Reaction Pathway | Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Finding |

|---|---|---|---|---|

| SN2 Mechanism | Reactants (Ester + Nu-) | DFT/B3LYP/6-311+G(d,p) | 0.0 (Reference) | - |

| Transition State [Nu---C---Br]- | +18.5 | Predicted activation barrier | ||

| SN1 Mechanism | Carbocation Intermediate + Br- | DFT/B3LYP/6-311+G(d,p) | +45.2 | High energy intermediate |

| Transition State (Carbocation Formation) | +51.0 | Very high activation barrier |

This table is illustrative and contains hypothetical data.

The data clearly indicates that the SN2 pathway has a significantly lower activation barrier, suggesting it is the overwhelmingly favored mechanism, which aligns with experimental observations for similar α-halo esters. researchgate.net

Conformational Analysis and Stereoelectronic Properties of Chiral Ethyl (2S)-bromo(phenyl)acetate

The three-dimensional structure and electronic properties of Ethyl (2S)-bromo(phenyl)acetate are not static. The molecule exists as an equilibrium of multiple conformers due to rotation around single bonds, particularly the C(O)-Cα and Cα-Ph bonds. The relative stability of these conformers is governed by a delicate balance of steric hindrance and stereoelectronic effects.

A theoretical study on phenylacetic acid and its analogues revealed that hyperconjugative effects are a dominant factor in determining conformational preference. nih.gov For Ethyl (2S)-bromo(phenyl)acetate, a crucial stereoelectronic interaction involves the orientation of the C-Br bond relative to the carbonyl group. The conformation where the C-Br bond is roughly perpendicular to the plane of the ester group is often favored. This alignment allows for favorable hyperconjugation, where the electron density from the C-C bond can be donated into the antibonding orbital (σ*) of the C-Br bond, weakening it and increasing its reactivity towards nucleophilic attack.

Computational methods can be used to perform a systematic conformational search to identify all low-energy structures. mdpi.com The relative energies of these conformers can then be calculated to determine their population at a given temperature.

| Conformer | Dihedral Angle (O=C-Cα-Br) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Key Stereoelectronic Feature |

|---|---|---|---|---|

| A (Global Minimum) | 110° (gauche) | 0.00 | 75.1 | Favorable hyperconjugation (σC-Ph → σ*C-Br) |

| B | -125° (gauche) | 0.85 | 18.5 | Moderate steric hindrance between Ph and OEt |

| C | 15° (syn-periplanar) | 2.10 | 6.4 | Steric repulsion between Br and C=O |

This table is illustrative and contains hypothetical data.

The analysis shows that only a few conformers are significantly populated at room temperature. nih.gov This is critical because the reactivity of the molecule is a weighted average of the reactivities of its conformers. The most stable conformer, which has the optimal arrangement for stereoelectronic stabilization, will dominate the reaction pathway. nih.gov

Density Functional Theory (DFT) Studies of Catalytic Cycle Intermediates and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of catalyzed reactions involving substrates like Ethyl (2S)-bromo(phenyl)acetate. youtube.comnih.gov In a catalytic cycle, the substrate binds to a catalyst, undergoes transformation through one or more intermediates and transition states, and then the product is released, regenerating the catalyst. DFT allows for the calculation of the geometric structures and energies of each of these species along the reaction coordinate.

For instance, in an enantioselective reaction using a chiral catalyst, DFT can be used to model the diastereomeric transition states formed from the (2S)-ester and the catalyst. The difference in the calculated activation energies for these two transition states (ΔΔG‡) is directly related to the predicted enantiomeric excess (e.e.) of the product.

A study on the gas-phase elimination kinetics of ethyl chloride used DFT to locate the four-centered cyclic transition state and calculate activation parameters. youtube.com A similar approach can be applied to model a catalytic reaction of Ethyl (2S)-bromo(phenyl)acetate.

| Species in Catalytic Cycle | Description | Methodology | Calculated Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|---|

| Ester + Catalyst | Separated reactants | DFT (M06-2X/def2-TZVP) with solvation model | 0.0 |

| Catalyst-Substrate Complex | Initial binding of the ester to the chiral catalyst | -5.2 | |

| Transition State (TS) | Key bond-forming/breaking step | +15.8 | |

| Catalyst-Product Complex | Product bound to the catalyst before release | -12.5 |

This table is illustrative and contains hypothetical data.

By mapping the entire energy profile, researchers can identify the rate-determining step of the cycle (the one with the highest energy transition state) and understand the origins of catalysis and stereoselectivity. These insights are invaluable for designing more efficient and selective catalysts.

Molecular Dynamics Simulations for Chiral Recognition and Catalyst-Substrate Interactions

While quantum mechanics is ideal for studying the electronic details of bond breaking and formation, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic interactions between a substrate and a catalyst or receptor over time. researchgate.net MD simulations model the motion of atoms using classical mechanics, allowing for the simulation of larger systems (including solvent molecules) for longer timescales (nanoseconds to microseconds).

MD is particularly powerful for studying chiral recognition, which relies on the formation of transient, non-covalent diastereomeric complexes. nih.gov An MD simulation can be used to model the binding of Ethyl (2S)-bromo(phenyl)acetate to a chiral catalyst or the active site of an enzyme. A study investigating the binding of chiral drugs to a molecular micelle found that the shape, charge distribution, and formation of stereoselective intermolecular hydrogen bonds were key to chiral recognition. nih.gov Similarly, a structural study of complexes between a chiral alcohol and methyl lactate (B86563) showed that different conformers exhibited enantioselective binding preferences. researchgate.net

The simulation trajectory provides detailed information about the stability of the catalyst-substrate complex, the specific interactions (e.g., hydrogen bonds, π-stacking, hydrophobic interactions) that hold it together, and the conformational changes that occur upon binding.

| Interaction Type | Interacting Groups | Average Distance (Å) | Occupancy (%) | Significance in Chiral Recognition |

|---|---|---|---|---|

| Hydrogen Bond | Ester C=O with Catalyst-NH | 2.9 ± 0.2 | 85.4 | Primary anchoring interaction |

| π-π Stacking | Ester Phenyl Ring with Catalyst Aromatic Ring | 3.8 ± 0.4 | 62.1 | Orients the substrate in the active site |

| Steric Repulsion | Ethyl Group with Catalyst Bulky Moiety | > 4.5 | - | Disfavors binding of the opposite enantiomer |

This table is illustrative and contains hypothetical data from a simulated complex.

By comparing simulations of the (2S)-enantiomer with its (2R)-counterpart, researchers can pinpoint the specific interactions that lead to a more stable complex for the correct enantiomer, thus explaining the observed stereoselectivity of the catalyst.

Advanced Characterization and Analytical Methodologies in Research

Chiral Chromatographic Techniques for Enantiomeric Purity Assessment

The quantitative determination of the enantiomeric composition of Ethyl (2S)-bromo(phenyl)acetate is crucial. Chiral chromatography, which enables the separation of enantiomers, is the cornerstone of this analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary methods utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) stands as a principal and versatile technique for the separation and quantification of the enantiomers of Ethyl (2S)-bromo(phenyl)acetate, allowing for the precise determination of enantiomeric excess (e.e.). The separation is achieved by employing a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are highly effective for resolving a wide range of chiral compounds, including esters. Columns such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are frequently screened for the separation of α-bromoesters. The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide polymer.

The mobile phase composition is a critical parameter that is optimized to achieve baseline separation. Typically, a normal-phase mode is employed, using mixtures of alkanes (like n-hexane or heptane) and an alcohol modifier (such as isopropanol (B130326) or ethanol). The ratio of these solvents is carefully adjusted to balance resolution and analysis time. For instance, a higher proportion of the alcohol modifier generally decreases retention times but may also reduce the separation factor (α). Additives like trifluoroacetic acid are sometimes used in small quantities to improve peak shape.

In a typical research application, the enantiomeric excess of Ethyl (2S)-bromo(phenyl)acetate following an enantioselective synthesis or kinetic resolution would be determined by integrating the peak areas of the two enantiomers in the chromatogram. The enantiomeric excess is calculated using the formula: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Table 1: Illustrative HPLC Conditions for Enantiomeric Separation of α-Aryl Esters

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

| Retention Time (R-enantiomer) | tR1 (e.g., 12.5 min) |

| Retention Time (S-enantiomer) | tR2 (e.g., 14.8 min) |

| Separation Factor (α) | 1.18 |

| Resolution (Rs) | > 1.5 |

Note: This data is representative and based on typical separations of similar compounds. Actual retention times may vary.

Gas Chromatography (GC) for Enantiomeric Excess Analysis

Chiral Gas Chromatography (GC) offers a high-resolution alternative to HPLC for the analysis of volatile chiral compounds like Ethyl (2S)-bromo(phenyl)acetate. This technique utilizes capillary columns coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative.

Cyclodextrins are cyclic oligosaccharides that have a chiral, bucket-like shape. Derivatized cyclodextrins, such as permethylated or acetylated β-cyclodextrin, are immobilized onto a polysiloxane backbone to create the stationary phase. The enantioseparation mechanism is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin. The fit and interactions (e.g., hydrogen bonding, dipole-dipole) between each enantiomer and the chiral selector determine their retention times.

Research on structurally similar compounds, such as alkyl 2-bromopropionates, has demonstrated the efficacy of various cyclodextrin-based columns for achieving baseline separation. The choice of the specific cyclodextrin derivative and the column temperature program are critical for optimizing the separation. Lowering the oven temperature often increases the separation factor (α) but also lengthens the analysis time. The carrier gas is typically hydrogen or helium. Due to the high efficiency of capillary GC columns, excellent resolution can often be achieved.

Table 2: Representative GC Conditions for Enantiomeric Separation of α-Bromoesters

| Parameter | Condition |

|---|---|

| Column | Chirasil-Dex CB (25 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 270 °C (FID) |

| Oven Program | 100 °C hold for 2 min, ramp to 180 °C at 5 °C/min |

| Retention Time (R-enantiomer) | tR1 (e.g., 15.2 min) |

| Retention Time (S-enantiomer) | tR2 (e.g., 15.9 min) |

| Separation Factor (α) | 1.05 |

| Resolution (Rs) | > 2.0 |

Note: This data is representative. The specific conditions would need to be optimized for Ethyl (2S)-bromo(phenyl)acetate.

Spectroscopic Methods for Stereochemical Assignment and Structural Elucidation

While chromatography quantifies enantiomeric purity, spectroscopic methods are indispensable for confirming the compound's structure and determining its absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Purity (e.g., Chiral Shift Reagents, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In the context of chiral molecules, standard NMR spectra of enantiomers are identical. However, by using chiral auxiliary agents, it is possible to induce a diastereomeric environment, which makes the NMR signals of the enantiomers distinguishable.

Chiral Shift Reagents (CSRs): Lanthanide complexes, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)3), are commonly used as chiral shift reagents. rsc.orgnih.gov These paramagnetic complexes can coordinate to Lewis basic sites in the substrate molecule, such as the carbonyl oxygen of the ester in Ethyl (2S)-bromo(phenyl)acetate. This coordination induces large changes in the chemical shifts of nearby protons. Because the complex formed between the chiral reagent and each enantiomer is a diastereomer, the induced shifts are different for the (R) and (S) enantiomers. This results in the splitting of signals in the NMR spectrum of a racemic mixture, allowing for the direct integration of the peaks to determine the enantiomeric ratio. Protons closest to the coordination site, such as the methine proton (α-proton), typically show the largest separation (ΔΔδ). rsc.org

Table 3: Expected ¹H NMR Signal Splitting of Racemic Ethyl bromo(phenyl)acetate with a Chiral Shift Reagent

| Proton | Original Shift (δ, ppm) (approx.) | Shifted Signals (δ, ppm) (illustrative) | ΔΔδ (ppm) (illustrative) |

|---|---|---|---|

| Methine (-CHBr) | 5.3 | (R): 6.1, (S): 6.0 | 0.1 |

| Methylene (-OCH₂CH₃) | 4.2 | (R): 4.5, (S): 4.45 | 0.05 |

| Methyl (-OCH₂CH₃) | 1.2 | (R): 1.4, (S): 1.38 | 0.02 |

Note: The magnitude of the induced shifts and the separation (ΔΔδ) depends on the concentration of the shift reagent.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is used to determine the spatial proximity of atoms within a molecule. libretexts.org While not typically used for determining the enantiomeric excess of the final product, it is invaluable for confirming the relative stereochemistry of diastereomeric intermediates or derivatives that might be formed during the synthesis of Ethyl (2S)-bromo(phenyl)acetate. NOESY detects through-space correlations between protons that are close to each other (typically <5 Å), regardless of whether they are connected through bonds. This information helps to build a three-dimensional picture of the molecule and confirm stereochemical assignments. libretexts.org

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. gcms.cz This technique is a powerful, non-destructive method for determining the absolute configuration of a chiral compound like Ethyl (2S)-bromo(phenyl)acetate.

The process involves measuring the experimental CD spectrum of the enantiomerically pure sample. This spectrum is then compared to a theoretically predicted spectrum generated by quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT). nih.govrsc.org The theoretical spectrum is calculated for one specific enantiomer (e.g., the (S)-enantiomer). If the experimental spectrum of the sample matches the sign and shape of the calculated spectrum for the (S)-enantiomer, then the absolute configuration of the sample is confirmed as (S). If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the opposite, (R), configuration.

For Ethyl (2S)-bromo(phenyl)acetate, the key chromophores are the phenyl ring and the ester carbonyl group. The electronic transitions associated with these groups (e.g., π→π* transitions) will give rise to characteristic CD signals (Cotton effects). Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared radiation, is an increasingly popular alternative that can provide even more detailed structural information for unambiguous assignment. nih.govrsc.orgamericanlaboratory.comresearchgate.net

Infrared (IR) Spectroscopy in Reaction Monitoring and Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used for the identification of functional groups and for monitoring the progress of chemical reactions. For Ethyl (2S)-bromo(phenyl)acetate, the IR spectrum will show characteristic absorption bands confirming its structure. The most prominent peaks include the strong carbonyl (C=O) stretch of the ester group, typically found around 1740-1750 cm⁻¹, and C-O stretching vibrations.

In the context of producing enantiomerically enriched Ethyl (2S)-bromo(phenyl)acetate via methods like enzymatic kinetic resolution, FT-IR spectroscopy serves as a valuable real-time monitoring tool. mdpi.comdntb.gov.ua In such a resolution, the racemic ester is treated with a lipase (B570770), which selectively hydrolyzes one enantiomer (e.g., the R-ester) into the corresponding carboxylic acid. By monitoring the reaction mixture over time, one can observe the decrease in the intensity of the ester carbonyl peak (~1745 cm⁻¹) and the concurrent appearance and increase of the carboxylic acid carbonyl peak (~1710 cm⁻¹) and the broad O-H stretch of the acid. mdpi.com This allows for the determination of the reaction's endpoint and optimization of the process to maximize the yield and enantiomeric excess of the remaining (S)-ester.

Table 4: Key IR Absorption Bands for Monitoring the Resolution of Ethyl bromo(phenyl)acetate

| Functional Group | Compound | Wavenumber (cm⁻¹) | Appearance During Reaction |

|---|---|---|---|

| Ester C=O Stretch | Ethyl bromo(phenyl)acetate | ~1745 | Decreases |

| Carboxylic Acid C=O Stretch | α-bromo(phenyl)acetic acid | ~1710 | Increases |

X-ray Crystallography of Chiral Derivatives and Intermediates

X-ray crystallography is an indispensable tool for the unambiguous determination of the absolute configuration of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of its atoms. While a crystal structure for Ethyl (2S)-bromo(phenyl)acetate itself is not readily found in open literature, the analysis of its chiral precursors and derivatives provides critical structural insights.

A relevant example is the crystallographic study of 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate, a chiral derivative of phenylacetic acid. nih.gov This compound, synthesized from the reaction of 4-bromobenzenesulfonyl chloride and phenylglycine, shares the core phenylacetic acid moiety. nih.gov The crystal structure confirms the stereochemistry and reveals key intramolecular and intermolecular interactions that dictate the crystal packing.

In the structure of this derivative, the phenyl and bromobenzene (B47551) rings are not coplanar, exhibiting a significant dihedral angle. nih.gov The crystal packing is primarily stabilized by a network of hydrogen bonds, including N-H···O, C-H···O, and O-H···O interactions, which create a stable, ordered crystalline lattice. nih.gov The bond lengths and angles within the molecule are consistent with expected values for similar structures. nih.gov

Table 1: Crystallographic Data for 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate nih.gov

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂BrNO₄S·H₂O |

| Molecular Weight ( g/mol ) | 388.23 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.5654 (13) |

| b (Å) | 16.230 (4) |

| c (Å) | 17.597 (4) |

| V (ų) | 1589.5 (6) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 296 |

This interactive table provides key crystallographic parameters for a chiral derivative related to Ethyl (2S)-bromo(phenyl)acetate.

The structural information gleaned from such derivatives is invaluable for understanding how the chiral center influences the conformation and packing of molecules in the solid state. This knowledge can be extrapolated to better understand the properties of Ethyl (2S)-bromo(phenyl)acetate itself.

Mass Spectrometry for Reaction Monitoring and Product Identification in Research Settings

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of Ethyl (2S)-bromo(phenyl)acetate, it serves two primary research functions: the identification of the final product and the real-time monitoring of its synthesis.

Product Identification:

Electron Ionization Mass Spectrometry (EIMS) of the racemic mixture, Ethyl α-bromophenylacetate, provides a characteristic fragmentation pattern that can be used for its identification. nist.gov The mass spectrum displays a molecular ion peak ([M]⁺) corresponding to the mass of the entire molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the molecular ion peak appears as a doublet (M and M+2) of nearly equal intensity. docbrown.info

The fragmentation of the molecular ion provides further structural information. Key fragments for Ethyl α-bromophenylacetate include the loss of the ethoxy group (-OCH₂CH₃), the bromine atom, and cleavage of the ester bond.

Table 2: Major Ions in the Mass Spectrum of Ethyl α-bromophenylacetate nist.gov

| m/z | Proposed Fragment Ion |

| 244 | [C₁₀H₁₁⁸¹BrO₂]⁺ (Molecular ion, M+2) |

| 242 | [C₁₀H₁₁⁷⁹BrO₂]⁺ (Molecular ion, M) |

| 199 | [M - OCH₂CH₃]⁺ |

| 163 | [M - Br]⁺ |

| 121 | [C₈H₉O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

This interactive table details the significant ions observed in the electron ionization mass spectrum of Ethyl α-bromophenylacetate, aiding in its structural confirmation.

Reaction Monitoring:

In a research setting, the synthesis of Ethyl (2S)-bromo(phenyl)acetate can be monitored in real-time using techniques like online mass spectrometry coupled with flow chemistry. rsc.org This allows for the rapid detection of reactants, intermediates, and the final product directly from the reaction mixture. This approach is highly efficient for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and stereoselectivity.

Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) is a crucial tool for analyzing the enantiomeric purity of the final product. osti.gov By employing a chiral stationary phase in the liquid chromatography column, the (S) and (R) enantiomers of Ethyl bromo(phenyl)acetate can be separated. The eluting enantiomers are then detected by the mass spectrometer, which not only confirms their identity but also allows for their quantification, thus determining the enantiomeric excess (ee) of the synthesis. osti.govmdpi.com

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Enantioselective Transformations of α-Bromoesters

The enantioselective transformation of α-bromoesters, including Ethyl (2S)-bromo(phenyl)acetate, is a cornerstone for the synthesis of a wide array of chiral molecules. Current research is heavily focused on the development of novel catalytic systems that offer high efficiency, selectivity, and sustainability.

One promising area is the use of phase-transfer catalysis . For instance, an enantioselective synthesis of α-alkylserines has been developed using the phase-transfer catalytic alkylation of a 2-phenyl-2-oxazoline-4-carbonylcamphorsultam derivative. nih.gov This method provides α-alkylated products in high yields (75% to ~99%) and with excellent diastereoselectivity (90% to ~97% de), which can then be hydrolyzed to the target α-alkylserines. nih.gov This approach highlights the potential of phase-transfer catalysis to control stereochemistry in reactions involving α-haloesters.

Another significant advancement is the application of dual catalytic systems . Researchers have successfully employed an iridium/boron hybrid catalysis for the stereodivergent asymmetric synthesis of α-allyl carboxylic acids. chemrxiv.org This system allows for the selective synthesis of all possible stereoisomers from the same starting materials by simply changing the chirality of the catalysts. chemrxiv.org Such a strategy could be adapted for transformations of Ethyl (2S)-bromo(phenyl)acetate to create complex molecules with multiple stereocenters.